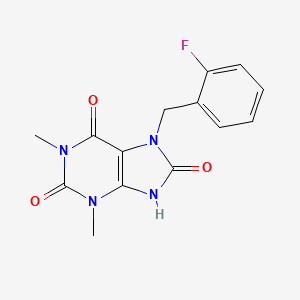

7-(2-fluorobenzyl)-8-hydroxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Purine derivatives, including the compound of interest, play a significant role in medicinal chemistry due to their diverse biological activities. The synthesis and characterization of such derivatives are crucial for developing potential therapeutic agents.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions, including alkylation, amination, and substitution reactions. For example, Kelley and McLean (1986) detailed the synthesis of a closely related compound, 9-(2-fluorobenzyl)-6-methylamino-9H-purine, from various precursors, highlighting the complexity and versatility of synthetic routes in purine chemistry (Kelley & McLean, 1986).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a fused pyrimidine and imidazole ring. Crystallographic analysis often reveals planar structures stabilized by intramolecular hydrogen bonding, as discussed by Karczmarzyk et al. (1995), which can influence the conformation and reactivity of these molecules (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Removal Techniques

- Occurrence and Behavior in Aquatic Environments: Certain compounds, like parabens (which share a similar complexity in their chemical nature to the requested compound), have been extensively studied for their environmental impact, especially in aquatic environments. These studies have shown that while some chemicals are effectively removed by wastewater treatment processes, they can still be found at low concentrations in effluents, posing potential risks as emerging contaminants (Haman et al., 2015).

Chemical and Biological Properties

- Oxidation Reactions and DNA Damage: Research into the one-electron oxidation reactions of nucleobases has highlighted the significance of understanding how chemical compounds interact with DNA, potentially causing damage through oxidation processes. This area of study could be relevant for assessing the biological effects of the compound (Cadet et al., 2014).

Applications in Health and Disease

- Endocrine Disruption and Metabolic Disorders: Studies on endocrine-disrupting chemicals, such as certain phthalates and bisphenol A, have shown significant effects on obesity and type 2 diabetes mellitus. This research highlights the importance of understanding the endocrine and metabolic effects of chemicals, which could extend to the compound of interest (Stojanoska et al., 2017).

Advanced Material Science Applications

- Photocatalytic Activity and Environmental Remediation: The study of photocatalytic activities of various compounds in clusters suggests potential applications in environmental remediation and the development of advanced materials with specific light-absorption and catalytic properties (Manca et al., 2005).

Analytical Chemistry and Toxicity Studies

- Analytical Methods and Toxicity Analysis: The development of analytical methods for determining antioxidant activity, as well as toxicity studies, are crucial for understanding the multifaceted impacts of chemical compounds. These methods can help in assessing the safety and environmental effects of chemicals, including those structurally related to the compound (Munteanu & Apetrei, 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-9H-purine-2,6,8-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O3/c1-17-11-10(12(20)18(2)14(17)22)19(13(21)16-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRANYPHRBGLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=O)N2)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)

![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)

![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)